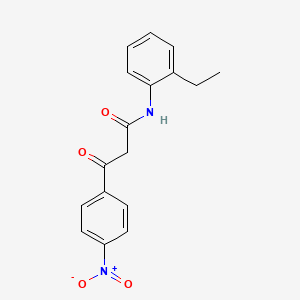

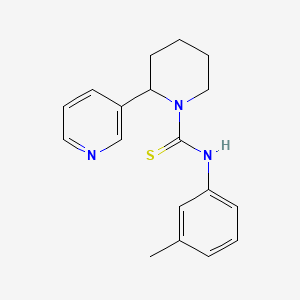

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, commonly known as ENOP or ENOP-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ENOP is a yellow crystalline powder that is sparingly soluble in water and soluble in organic solvents.

Applications De Recherche Scientifique

Cooperative Motion in Amorphous Polymers

The study by Meng et al. (1996) introduces the synthesis and copolymerization of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with azo compounds, exhibiting applications in reversible optical storage through photoinduced birefringence. This work demonstrates the cooperative motion of polar side groups in amorphous polymers, suggesting implications for high-efficiency optical data storage and processing technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Actinides Separation

A novel tetradentate ligand, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen), has been developed to selectively extract UO2(2+) from lanthanides, showing potential for nuclear waste processing and radioactive material management. The ligand's efficiency in separating actinides from lanthanides is highlighted, with its application aimed at improving the safety and efficiency of nuclear waste management (Zhang, Yuan, Chai, & Shi, 2016).

Synthesis and Application of Hydroxamic Acids and Ureas

Thalluri et al. (2014) discuss the synthesis of ureas and hydroxamic acids from carboxylic acids via Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method presents a racemization-free, cost-effective, and environmentally friendly approach for synthesizing compounds relevant in pharmaceuticals and organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Light-switchable Polymers

Sobolčiak et al. (2013) synthesized a novel cationic polymer with photolabile o-nitrobenzyl carboxymethyl pendant moieties that can switch from a cationic to a zwitterionic form upon light irradiation. This polymer's interaction with DNA and bacterial cells indicates potential applications in biotechnology and materials science, particularly in developing smart materials for medical and environmental technologies (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Asymmetric Reduction by Rhizopus Species

Salvi and Chattopadhyay (2006) demonstrate the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to (S)-alcohols using the fungus Rhizopus arrhizus. This bioconversion method offers an eco-friendly alternative for producing enantiomerically pure alcohols, essential for pharmaceuticals and chemicals manufacturing (Salvi & Chattopadhyay, 2006).

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-2-12-5-3-4-6-15(12)18-17(21)11-16(20)13-7-9-14(10-8-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODORNAGXSLTMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2885936.png)

![3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2885937.png)

![1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885938.png)

![4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide](/img/structure/B2885940.png)

![N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide](/img/structure/B2885941.png)

![3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2885945.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2885950.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2885952.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885959.png)